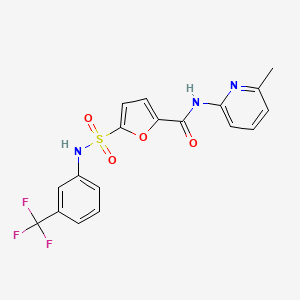
N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.38. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Compounds and Drug Design
- The structural motifs of furan and thiophene, similar to those found in "N-(6-methylpyridin-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide", play a significant role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds, including heteroaryl-substituted derivatives, demonstrate varied biological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The importance of these heterocyclic compounds in drug design highlights the potential of the mentioned chemical in contributing to the development of new therapeutic agents (Ostrowski, 2022).
Environmental Degradation and Toxicity
- The molecule's structural components, such as the trifluoromethyl group, relate to the environmental fate and toxicity of polyfluoroalkyl chemicals. These substances, due to their persistence and bioaccumulation potential, pose significant environmental risks. Research into the degradation pathways and environmental impacts of such chemicals is crucial for understanding and mitigating their effects on ecosystems (Liu & Avendaño, 2013).
Drug Metabolism and Cytochrome P450 Interactions
- The inhibition or modulation of cytochrome P450 enzymes by compounds containing furan rings or sulfonamide groups, which are present in the mentioned chemical, is of particular interest in pharmacokinetics and drug-drug interaction studies. Such interactions are crucial for the development of drugs with minimal adverse effects and optimized therapeutic efficacy (Khojasteh et al., 2011).
Renewable Resources and Sustainable Chemistry
- Derivatives of furan, a core component of the chemical , are explored for their potential in creating sustainable polymers and materials from plant biomass. This research direction underscores the importance of such molecules in advancing green chemistry and developing environmentally friendly materials (Chernyshev et al., 2017).
Sulfonamide-Based Therapeutics
- The sulfonamide moiety, as part of the compound's structure, is extensively studied for its role in various therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. The ongoing development of new sulfonamide-containing drugs for conditions such as glaucoma, cancer, and inflammation highlights the continued relevance of this functional group in drug discovery (Carta et al., 2012).
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-11-4-2-7-15(22-11)23-17(25)14-8-9-16(28-14)29(26,27)24-13-6-3-5-12(10-13)18(19,20)21/h2-10,24H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCGQMGETQTZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

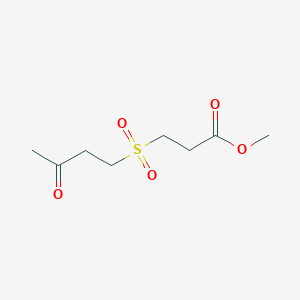

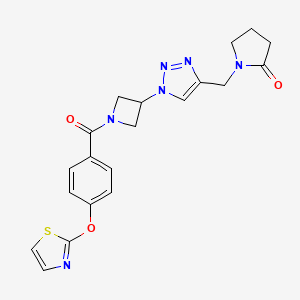
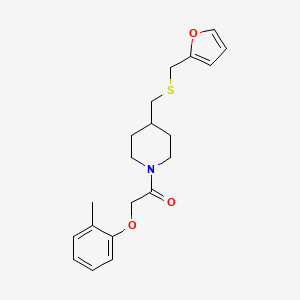

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2806676.png)

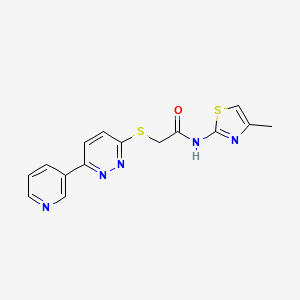
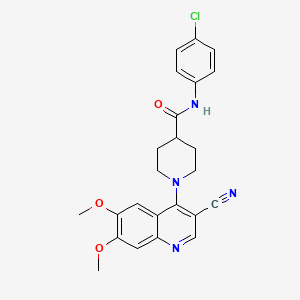
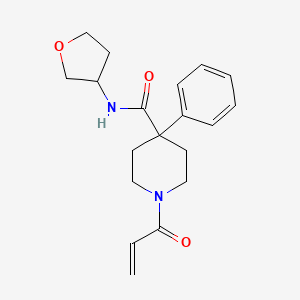
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)